REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]3[CH2:16][CH2:15][CH2:14][N:13](CC4C=CC=CC=4)[CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1>CO>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]3[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]3)=[CH:9][C:4]=2[O:3][CH2:2]1
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Name
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(+)-3-benzo[1,3]dioxol-5-ylmethyl-1-benzyl-piperidine
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Quantity
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1.4 g
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Type
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reactant
|
Smiles
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O1COC2=C1C=CC(=C2)CC2CN(CCC2)CC2=CC=CC=C2
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Name
|
|
Quantity
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35 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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1 ml AcOH and hydrogenated over Pd/C 10% (0.3 g) for 2 d until hydrogen absorption
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Duration
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2 d
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Type
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FILTRATION
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Details
|
The mixture is filtered over Celite®
|
Type
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CUSTOM
|
Details
|
the filtrate is evaporated
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Type
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ADDITION
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Details
|
diluted with CH2Cl2
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Type
|
WASH
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Details
|
washed with sat. aq. Na2CO3 solution
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
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O1COC2=C1C=CC(=C2)CC2CNCCC2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |